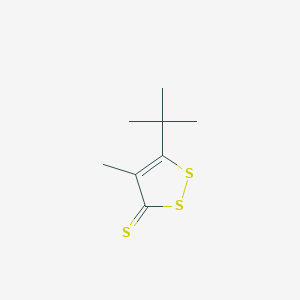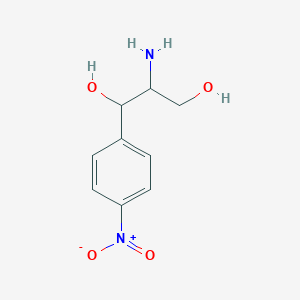
Niobium(3+);trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium(3+);trichloride, also known as niobium trichloride, is a compound composed of niobium and chlorine. It is represented by the chemical formula Cl3Nb and has a molar mass of 199.26 g·mol−1. This compound typically appears as a black solid and has a density of 3.75 g/cm³ . Niobium trichloride is part of the transition metal halides and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium trichloride can be synthesized through several methods. One common method involves the reduction of niobium pentachloride with hydrogen or by heating . Another method includes the salt-free reduction of a dimethoxyethane solution of niobium pentachloride with 1,4-disilyl-cyclohexadiene in the presence of 3-hexyne, producing the coordination complex NbCl3(dimethoxyethane)(3-hexyne) . Additionally, an impure dimethoxyethane adduct of niobium trichloride can be produced by reducing a dimethoxyethane solution of niobium pentachloride with tributyltin hydride .
Industrial Production Methods: In industrial settings, niobium trichloride is often produced by the reduction of niobium pentachloride with hydrogen at elevated temperatures . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Niobium trichloride undergoes various chemical reactions, including:
Oxidation: When heated to over 600°C, niobium trichloride disproportionates to niobium metal and niobium pentachloride.
Reduction: Niobium trichloride can be reduced to niobium metal using hydrogen or other reducing agents.
Common Reagents and Conditions:
Hydrogen: Used for the reduction of niobium pentachloride to niobium trichloride.
Tributyltin Hydride: Used in the reduction of niobium pentachloride in dimethoxyethane solution.
1,4-Disilyl-Cyclohexadiene and 3-Hexyne: Used in the synthesis of coordination complexes.
Major Products Formed:
Niobium Metal: Formed through the reduction of niobium trichloride.
Niobium Pentachloride: Formed through the disproportionation of niobium trichloride at high temperatures.
Wissenschaftliche Forschungsanwendungen
Niobium trichloride has several scientific research applications, including:
Chemistry: Used as a reagent for reductive coupling of carbonyls and imines.
Nanomaterials: Involved in the synthesis of niobium oxide nanoparticles, which have applications in catalysis and energy storage.
Catalysis: Niobium-based catalysts are used in the production of fuels and chemicals from biomass sources.
Electrochromic Devices: Niobium oxides are studied for their electrochromic properties, which are useful in photodetection and electrochromic windows.
Wirkmechanismus
Niobium trichloride can be compared with other niobium halides, such as niobium pentachloride (NbCl5) and niobium oxychloride (NbOCl3). While niobium pentachloride is a more common oxidation state of niobium, niobium trichloride is unique due to its specific coordination chemistry and ability to form various adducts . Niobium oxychloride, on the other hand, is a colorless crystalline compound that sublimes at 400°C and decomposes into niobium pentoxide and niobium pentachloride upon further heating .
Vergleich Mit ähnlichen Verbindungen
- Niobium Pentachloride (NbCl5)
- Niobium Oxychloride (NbOCl3)
- Niobium Tetrafluoride (NbF4)
Eigenschaften
CAS-Nummer |
13569-59-0 |
|---|---|
Molekularformel |
Cl3Nb |
Molekulargewicht |
199.26 g/mol |
IUPAC-Name |
trichloroniobium |
InChI |
InChI=1S/3ClH.Nb/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
VPDYSPXEGTXWEU-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Nb+3] |
Kanonische SMILES |
Cl[Nb](Cl)Cl |
Key on ui other cas no. |
13569-59-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)


